molecular formula C11H16ClN3 B2422915 2-chloro-N-cyclohexyl-N-methylpyrimidin-4-amine CAS No. 1248370-43-5

2-chloro-N-cyclohexyl-N-methylpyrimidin-4-amine

Cat. No.: B2422915
CAS No.: 1248370-43-5
M. Wt: 225.72
InChI Key: QEKXXATTXLFRKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-cyclohexyl-N-methylpyrimidin-4-amine is an organic compound with a complex structure that includes a pyrimidine ring substituted with a chlorine atom, a cyclohexyl group, and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cyclohexyl-N-methylpyrimidin-4-amine typically involves the reaction of a pyrimidine derivative with appropriate reagents to introduce the chlorine, cyclohexyl, and methylamine groups. One common method involves the chlorination of a pyrimidine precursor followed by nucleophilic substitution with cyclohexylamine and methylamine under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyclohexyl-N-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives or other reduced forms.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, leading to a variety of substituted pyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions, typically under basic conditions with catalysts like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of pyrimidine derivatives with different functional groups.

Scientific Research Applications

2-chloro-N-cyclohexyl-N-methylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclohexyl-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-cyclohexyl-N-methylacetamide: This compound has a similar structure but with an acetamide group instead of a pyrimidine ring.

    2-chloro-N,N-dimethylacetamide: Another similar compound with a dimethylamine group instead of a cyclohexyl group.

    2-chloro-N-methoxy-N-methylacetamide: This compound features a methoxy group in place of the cyclohexyl group.

Uniqueness

2-chloro-N-cyclohexyl-N-methylpyrimidin-4-amine is unique due to its specific combination of functional groups and the pyrimidine ring structure. This uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-chloro-N-cyclohexyl-N-methylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3/c1-15(9-5-3-2-4-6-9)10-7-8-13-11(12)14-10/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKXXATTXLFRKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2=NC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.